

# Application Notes and Protocols: Avadomide Hydrochloride in Combination Therapy with Rituximab

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## Compound of Interest

Compound Name: Avadomide Hydrochloride

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These application notes provide a detailed overview of the clinical application and experimental protocols for the combination therapy of **Avadomide hydrochloride** and rituximab in the context of treating B-cell malignancies, primarily Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). The information is synthesized from peer-reviewed clinical trial data and research publications.

## Introduction to Avadomide and its Mechanism of Action

Avadomide (CC-122) is a novel, orally administered small molecule that functions as a cereblon E3 ligase modulator (CELMoD). Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).<sup>[1]</sup>

The degradation of Ikaros and Aiolos has a dual antitumor effect:

- **Direct Cell-Autonomous Effects:** In malignant B-cells, the loss of Ikaros and Aiolos, which act as transcriptional repressors, leads to the de-repression of interferon-stimulated genes. This,

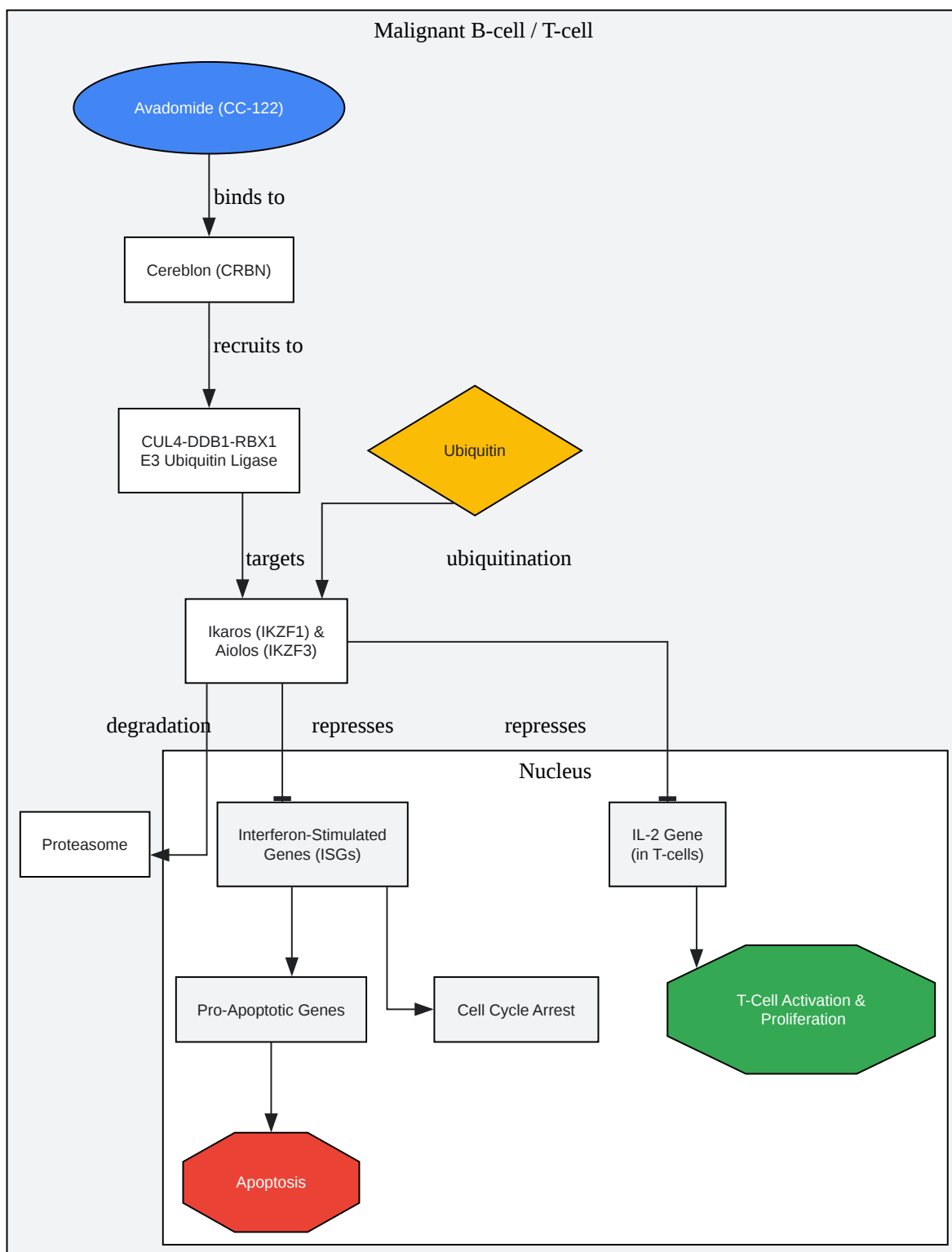
in turn, induces apoptosis and inhibits proliferation of lymphoma cells.

- **Immunomodulatory Effects:** The degradation of these transcription factors in T-cells and Natural Killer (NK) cells leads to enhanced immune function. This includes increased production of interleukin-2 (IL-2), T-cell co-stimulation, and proliferation, thereby augmenting the body's anti-tumor immune response.

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of normal and malignant B-lymphocytes. Upon binding to CD20, rituximab mediates B-cell lysis through several mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and induction of apoptosis. The combination of Avadomide's immunomodulatory and direct anti-lymphoma effects with the B-cell depleting action of rituximab provides a strong rationale for their synergistic use in treating B-cell malignancies.

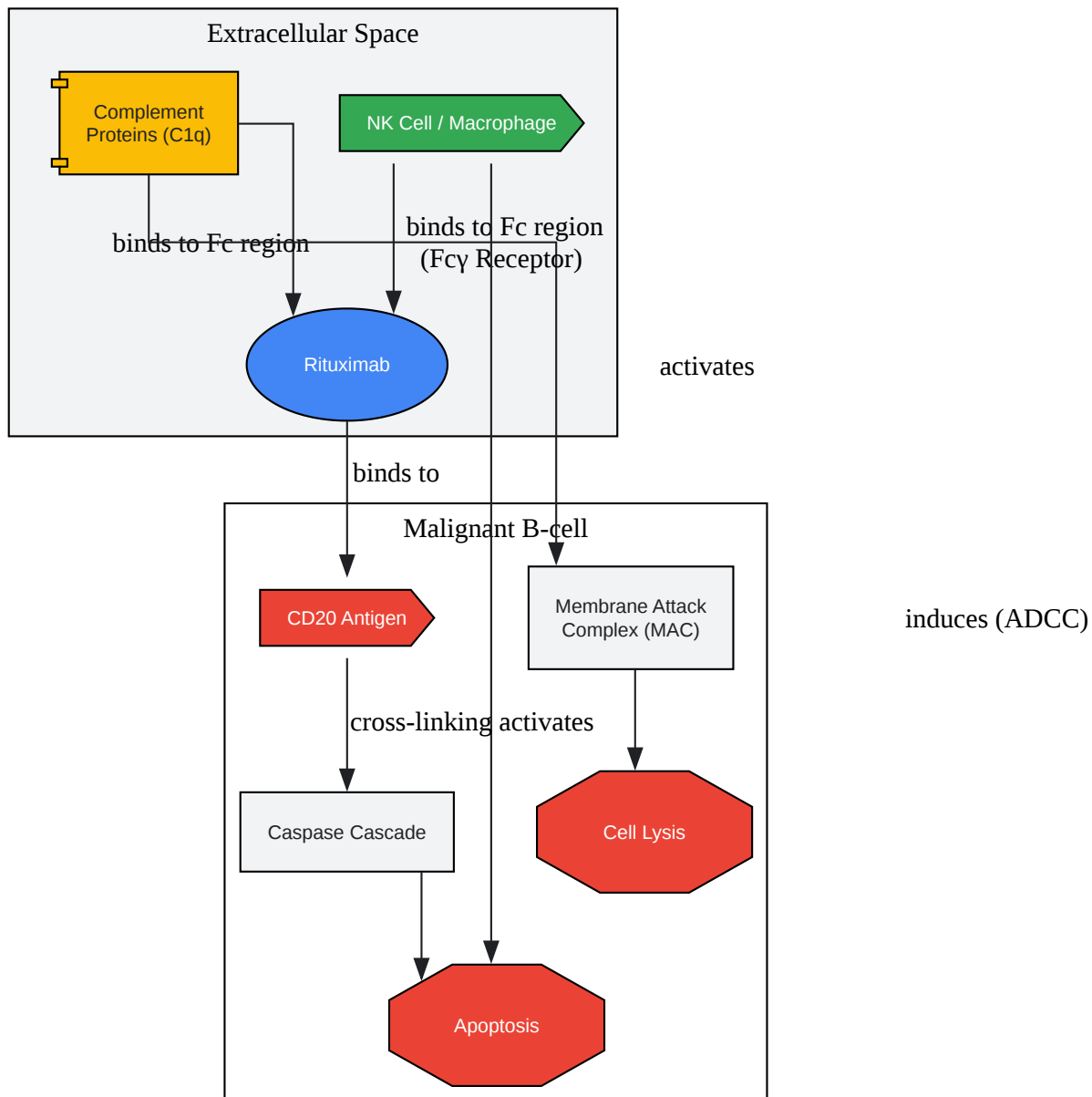
## Signaling Pathways

The following diagrams illustrate the signaling pathways of Avadomide and Rituximab.



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### Avadomide's Mechanism of Action



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### Rituximab's Mechanism of Action

## Clinical Trial Protocols and Data

The combination of Avadomide and rituximab has been investigated in clinical trials, most notably the Phase Ib CC-122-DLBCL-001 study (NCT02031419) for relapsed/refractory DLBCL and FL, and the Phase I/II CC-122-DLBCL-002 study (NCT03283202) which combined Avadomide with the R-CHOP regimen for newly diagnosed high-risk DLBCL.

### Experimental Protocol: Avadomide and Rituximab Combination (CC-122-DLBCL-001)

This protocol is based on the dose-expansion phase of the CC-122-DLBCL-001 trial for patients with relapsed or refractory DLBCL or FL.[\[2\]](#)[\[3\]](#)

Patient Eligibility (Inclusion Criteria Highlights):

- Age  $\geq$  18 years.
- Histologically confirmed relapsed or refractory DLBCL (including transformed indolent lymphoma) or CD20-positive FL.
- Measurable disease.
- ECOG performance status of 0 or 1.
- Adequate organ function.

Treatment Regimen:

- Avadomide: 3 mg administered orally once daily for 5 consecutive days, followed by 2 days off (5/7 day schedule) for each 28-day cycle.[\[2\]](#)[\[3\]](#)
- Rituximab: 375 mg/m<sup>2</sup> administered intravenously.
  - Cycle 1: Day 8.
  - Cycles 2-6: Day 1.
  - Subsequent Cycles: Day 1 of every third cycle for up to 2 years.[\[2\]](#)[\[3\]](#)

#### Monitoring and Assessments:

- **Safety:** Monitored for adverse events (AEs) throughout the study and for 28 days after the last dose. AEs were graded according to NCI CTCAE v4.03.
- **Efficacy:** Tumor assessments were performed at screening, at the end of every second cycle through cycle 6, every third cycle through cycle 12, and every six cycles thereafter.[4]
- **Pharmacodynamics:** Blood samples were collected to assess for Aiolos and Ikaros degradation in peripheral B and T cells.[4]

## Experimental Protocol: Avadomide with R-CHOP (CC-122-DLBCL-002)

This protocol is based on the Phase I/II study for previously untreated, high-risk DLBCL.[5][6][7]

#### Patient Eligibility (Inclusion Criteria Highlights):

- Age  $\geq$  18 years.
- Newly diagnosed, histologically confirmed DLBCL.
- International Prognostic Index (IPI) score of 3-5 (high-risk).
- ECOG performance status of 0-2.
- Adequate organ function.

#### Treatment Regimen (up to six 21-day cycles):

- **Avadomide:** Escalating doses of 1 mg, 2 mg, and 3 mg were evaluated. The recommended Phase 2 dose was determined to be 3 mg orally on days 1-5 and 8-12 of each 21-day cycle.
- **R-CHOP-21:** Standard dosing.
  - Rituximab: 375 mg/m<sup>2</sup> IV on Day 1.
  - Cyclophosphamide: 750 mg/m<sup>2</sup> IV on Day 1.

- Doxorubicin: 50 mg/m<sup>2</sup> IV on Day 1.
- Vincristine: 1.4 mg/m<sup>2</sup> (capped at 2 mg) IV on Day 1.
- Prednisone: 100 mg orally on Days 1-5.
- Supportive Care: All patients received pegfilgrastim support.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Quantitative Data Summary

### Efficacy Data

Clinical Trial	Patient Population	N	Overall Response Rate (ORR)	Complete Response (CR)	Median Duration of Response (mDOR)
CC-122-DLBCL-001	Relapsed/Refactory DLBCL	27	40.7% <a href="#">[2]</a> <a href="#">[3]</a>	-	8.0 months <a href="#">[2]</a> <a href="#">[3]</a>
Relapsed/Refactory FL	41	80.5% <a href="#">[2]</a> <a href="#">[3]</a>	-	27.6 months <a href="#">[2]</a> <a href="#">[3]</a>	
CC-122-DLBCL-002	Newly Diagnosed High-Risk DLBCL	34	88% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	79% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	Not Reported

### Safety Data: Common Adverse Events (AEs)

Adverse Event	CC-122-DLBCL-001 (Avadomide + Rituximab) (Any Grade)	CC-122-DLBCL-002 (Avadomide + R-CHOP) (Grade 3/4)
Neutropenia	63.2% <a href="#">[2]</a>	54% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Infections/Infestations	23.5% <a href="#">[2]</a>	-
Fatigue	22.1% <a href="#">[2]</a>	-
Diarrhea	19.1% <a href="#">[2]</a>	-
Anemia	-	20% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Leukopenia	-	20% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Lymphopenia	-	14% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Hypophosphatemia	-	14% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Febrile Neutropenia	7.4% (Grade 3/4) <a href="#">[2]</a>	11% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Management of Adverse Events

### Neutropenia:

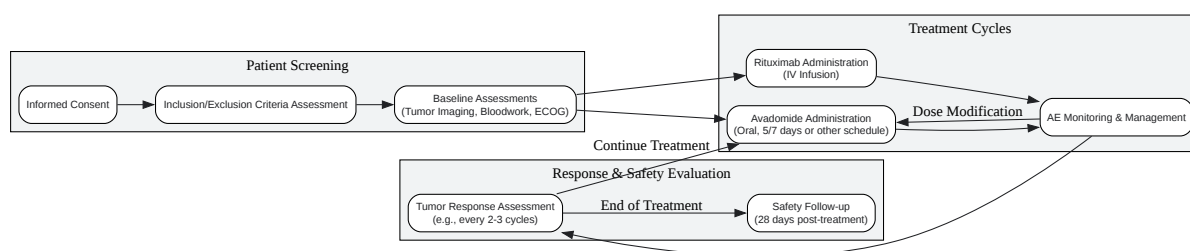
Neutropenia is the most common dose-limiting toxicity of Avadomide.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Management strategies include:

- Dose Interruption and Reduction: For Grade 3 or 4 neutropenia, treatment with Avadomide may be interrupted until the neutrophil count recovers. The dose may then be resumed at a lower level.
- Intermittent Dosing: The 5 days on, 2 days off schedule was developed to improve the tolerability of Avadomide and reduce the incidence and severity of neutropenia.[\[5\]](#)
- Growth Factor Support: The use of granulocyte-colony stimulating factor (G-CSF), such as pegfilgrastim, can be considered to support neutrophil counts, particularly when Avadomide is used in combination with chemotherapy.[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Other Common Adverse Events:

Management of other common AEs such as fatigue, diarrhea, and infections should follow standard clinical practice guidelines. Dose modifications of Avadomide may be necessary for persistent or severe toxicities.

## Experimental Workflow and Logical Relationships



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### Clinical Trial Workflow for Combination Therapy

## Conclusion

The combination of **Avadomide hydrochloride** and rituximab represents a promising therapeutic strategy for patients with certain B-cell malignancies. The dual mechanism of Avadomide, targeting both the tumor cells directly and enhancing the anti-tumor immune response, complements the B-cell depleting activity of rituximab. Clinical trial data have demonstrated encouraging efficacy and a manageable safety profile. Further investigation is warranted to optimize dosing schedules, identify predictive biomarkers, and explore this combination in broader patient populations. These application notes and protocols provide a framework for researchers and clinicians working with this novel combination therapy.

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## References

- 1. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. air.unimi.it [air.unimi.it]
- 7. ascopubs.org [ascopubs.org]
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